2-Methyl-4-(4-nitrophenyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(4-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7-11-10(6-15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKPWXYZFABNMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-Methyl-4-(4-nitrophenyl)oxazole

An In-depth Technical Guide to 2-Methyl-4-(4-nitrophenyl)oxazole: Synthesis, Properties, and Therapeutic Potential

Executive Summary

2-Methyl-4-(4-nitrophenyl)oxazole is a heterocyclic compound featuring a core oxazole ring, a structure of significant interest in medicinal chemistry.[1] The oxazole scaffold is a key component in numerous pharmacologically active compounds, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This guide provides a comprehensive technical overview of 2-Methyl-4-(4-nitrophenyl)oxazole, intended for researchers, scientists, and professionals in drug development. We will explore its chemical structure and properties, detail a robust synthetic methodology, analyze its chemical reactivity for further derivatization, and, most importantly, discuss its therapeutic potential, particularly as an anticancer agent, by drawing parallels to structurally related, highly potent molecules.[4] The strategic placement of the methyl group at the C2 position and the 4-nitrophenyl moiety at the C4 position provides a unique electronic and steric profile, making it a compelling candidate for further investigation as a lead compound in modern drug discovery programs.

Chapter 1: Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. This chapter defines the structural and physicochemical identity of 2-Methyl-4-(4-nitrophenyl)oxazole.

Nomenclature and Structure

The molecule is systematically named 2-Methyl-4-(4-nitrophenyl)-1,3-oxazole . It is registered under CAS Number 79965-75-6 .[5] The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively.[6]

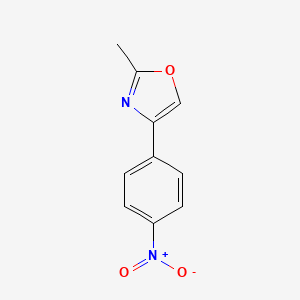

Chemical Structure Diagram

The structural formula highlights the key features: the C2-methyl group, the C4-phenyl linkage, and the para-substituted nitro group on the phenyl ring.

Caption: Chemical structure of 2-Methyl-4-(4-nitrophenyl)oxazole.

Physicochemical Properties

A summary of key computed and known properties is essential for experimental design, including solubility testing and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₃ | [5] |

| Molecular Weight | 204.18 g/mol | [5] |

| CAS Number | 79965-75-6 | [5] |

| Monoisotopic Mass | 204.05349 Da | [7] |

| XLogP3 (Computed) | 1.8 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

Chapter 2: Synthesis and Characterization

The accessibility of a compound is paramount to its study. This chapter outlines a logical and efficient synthetic strategy for 2-Methyl-4-(4-nitrophenyl)oxazole, grounded in established heterocyclic chemistry principles.

Rationale for Synthetic Strategy

The Robinson-Gabriel synthesis and related methodologies provide a classic and reliable route to the oxazole core through the cyclization and dehydration of 2-acylaminoketones.[6] A highly effective approach involves the direct condensation of an α-haloketone with an amide. For the target molecule, the reaction between 2-bromo-1-(4-nitrophenyl)ethan-1-one and acetamide presents a direct and atom-economical pathway. This method is chosen for its straightforward execution and the ready availability of starting materials.

Detailed Synthesis Protocol

This protocol is designed to be self-validating, with integrated purification and confirmation steps.

Step 1: Reaction Setup

-

To a solution of 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF) is added acetamide (1.5 eq).

-

The reaction mixture is heated to 80-100 °C under a nitrogen atmosphere.

-

Causality Insight: Heating provides the necessary activation energy for the nucleophilic substitution of the bromide by the acetamide nitrogen, followed by intramolecular cyclization and dehydration to form the aromatic oxazole ring. Using a slight excess of acetamide ensures the complete consumption of the limiting α-haloketone.

-

Step 2: Monitoring and Workup

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

-

Upon completion, the mixture is cooled to room temperature and poured into ice-cold water.

-

Causality Insight: The product is expected to be a solid with low aqueous solubility. Pouring the reaction mixture into water causes the product to precipitate, separating it from the high-boiling solvent (DMF) and excess water-soluble acetamide.

-

Step 3: Purification and Isolation

-

The resulting precipitate is collected by vacuum filtration and washed with cold water.

-

The crude solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Methyl-4-(4-nitrophenyl)oxazole.

-

Trustworthiness Check: Recrystallization is a critical step that removes impurities, leading to a product with a sharp melting point and clean spectroscopic data, thereby validating the purity of the compound for subsequent biological assays.

-

Step 4: Characterization

-

The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of the target molecule.

Spectroscopic Characterization

The following table summarizes the expected spectral signatures for structural verification.

| Technique | Expected Signature |

| ¹H NMR | - Singlet around δ 2.5-2.6 ppm (CH₃ -group).- Aromatic protons of the nitrophenyl ring as two doublets (AA'BB' system) between δ 7.8-8.4 ppm.- Singlet for the oxazole C5-H proton around δ 8.0-8.2 ppm. |

| ¹³C NMR | - Signal for the methyl carbon (~14 ppm).- Signals for aromatic carbons (~120-150 ppm).- Signals for oxazole ring carbons (~135-165 ppm). |

| FT-IR (cm⁻¹) | - Strong asymmetric and symmetric N-O stretching bands for the nitro group (~1520 and ~1340 cm⁻¹).- C=N stretching of the oxazole ring (~1600 cm⁻¹).- C-O-C stretching of the oxazole ring (~1050-1100 cm⁻¹). |

| Mass Spec (EI) | Expected molecular ion peak (M⁺) at m/z = 204. |

Chapter 3: Chemical Reactivity and Derivatization Potential

Understanding the reactivity of 2-Methyl-4-(4-nitrophenyl)oxazole is key to designing analogue libraries for structure-activity relationship (SAR) studies.

Reactivity of the Oxazole Core

The oxazole ring is an electron-rich aromatic system, but it is less aromatic than analogues like thiazole.[6]

-

Electrophilic Aromatic Substitution: This typically occurs at the C5 position, which is the most electron-rich carbon. However, this reaction often requires activating groups on the ring.[6]

-

Deprotonation: The C2 position is the most acidic, and deprotonation can be achieved with strong bases. This is less relevant here due to the existing methyl group.[6]

Reactivity of the Substituents

The substituents offer more synthetically tractable handles for derivatization. The 4-nitro group is the most versatile functional group on the molecule for creating analogues.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite). This introduces a nucleophilic primary amine, which is a gateway to a vast array of new compounds via:

-

Amide/Sulfonamide formation: Reaction with acyl chlorides or sulfonyl chlorides.

-

Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.

-

Reductive amination: Reaction with aldehydes/ketones.

-

This derivatization is crucial because converting the electron-withdrawing nitro group to an electron-donating or functionalized amino group can dramatically alter the molecule's electronic properties, solubility, and ability to form hydrogen bonds with biological targets.

Derivatization Workflow Diagram

Caption: Key derivatization pathway via reduction of the nitro group.

Chapter 4: Biological Activity and Therapeutic Potential

While specific biological data for 2-Methyl-4-(4-nitrophenyl)oxazole is not widely published, its structural motifs are present in numerous highly active compounds, allowing for a well-grounded prediction of its therapeutic potential. The oxazole scaffold is often employed in the development of novel anticancer agents.[8]

Predicted Mechanism of Action: Tubulin Polymerization Inhibition

A compelling hypothesis for the mechanism of action of this compound is the inhibition of tubulin polymerization. This is based on its strong structural similarity to a class of potent antimitotic agents.

-

Precedent from Combretastatin A-4 (CA-4) Analogues: A significant body of research exists on oxazole-based analogues of CA-4, a natural product that destabilizes microtubules, leading to cell cycle arrest and apoptosis.[4] In these analogues, the oxazole ring acts as a cis-restricted bioisostere of the stilbene double bond in CA-4, locking the two phenyl rings in a conformation favorable for binding to the colchicine site on β-tubulin.[4]

-

Pharmacophore Analysis:

-

Ring A: In many potent analogues, this is a 3,4,5-trimethoxyphenyl ring. In our target molecule, this corresponds to the 2-methyl-oxazole unit.

-

Linker: The oxazole ring itself.

-

Ring B: In our molecule, this is the 4-nitrophenyl ring. Potent activity has been observed with various substitutions on this ring, including methoxy, ethoxy, and fluoro groups.[4]

-

The 2-Methyl-4-(4-nitrophenyl)oxazole scaffold fits this pharmacophore well, making it a prime candidate for investigation as a tubulin polymerization inhibitor. Inhibition of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, which ultimately triggers the intrinsic apoptotic pathway.[8]

Signaling Pathway Diagram

Caption: Predicted mechanism via inhibition of tubulin polymerization.

Structure-Activity Relationship (SAR) Insights

Based on literature for related compounds, the following SAR insights can guide future optimization efforts:[3]

-

C4-Phenyl Ring: The substitution pattern on this ring is critical for activity. The 4-nitro group is a strong electron-withdrawing group. Converting it to an amine or various amides, as described in Chapter 3, would systematically probe the electronic and steric requirements at this position.

-

C2-Methyl Group: This group is important for establishing the correct vector and orientation of the C4-phenyl ring. Replacing it with other small alkyl groups or hydrogen could fine-tune activity.

-

C5-Position: While currently unsubstituted, introducing small substituents at the C5 position of the oxazole ring is another well-established strategy for modulating potency and pharmacokinetic properties in related series.[4]

Chapter 5: Future Directions and Research Opportunities

2-Methyl-4-(4-nitrophenyl)oxazole represents a promising starting point for a drug discovery campaign. The logical next steps include:

-

Synthesis and Confirmation: Execute the synthesis outlined in Chapter 2 to produce a pure, well-characterized sample of the compound.

-

In Vitro Biological Screening:

-

Antiproliferative Assays: Screen the compound against a panel of human cancer cell lines (e.g., NCI-60) to determine its potency (IC₅₀ values).

-

Mechanism-Based Assays: Conduct tubulin polymerization assays to confirm or refute the hypothesized mechanism of action. Perform cell cycle analysis by flow cytometry to look for the characteristic G2/M arrest.

-

-

Analogue Library Synthesis: Based on the SAR insights, synthesize a focused library of analogues by modifying the 4-nitro group. This is the most direct path to improving potency and defining the pharmacophore.

-

Computational Studies: Perform molecular docking studies of the compound and its proposed analogues into the colchicine binding site of tubulin to rationalize SAR data and guide the design of new, more potent inhibitors.

By systematically pursuing these research avenues, the full therapeutic potential of the 2-Methyl-4-(4-nitrophenyl)oxazole scaffold can be rigorously evaluated and potentially developed into a next-generation anticancer agent.

References

-

PubChem. (n.d.). 5(4H)-Oxazolone, 2-methyl-4-[(4-nitrophenyl)methylene]-. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

-

Rymbai, E. M., et al. (2019). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica, 11(1), 20-41. Retrieved February 22, 2026, from [Link]

-

Singh, R. K., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 1-13. Retrieved February 22, 2026, from [Link]

-

Tron, G. C., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 60(8), 3427-3443. Retrieved February 22, 2026, from [Link]

-

PubChemLite. (n.d.). 2-methyl-4,5-bis(4-nitrophenyl)oxazole. University of Luxembourg. Retrieved February 22, 2026, from [Link]

-

Verma, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 13(3), 136-152. Retrieved February 22, 2026, from [Link]

-

PubChem. (n.d.). 2-(4-Nitrophenyl)oxazole. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

-

Ahmad, A., et al. (2018). A comprehensive review on biological activities of oxazole derivatives. Arabian Journal of Chemistry, 11(5), 669-693. Retrieved February 22, 2026, from [Link]

-

Jadhav, K., et al. (2013). Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method. Ultrasonics Sonochemistry, 20(1), 437-442. Retrieved February 22, 2026, from [Link]

-

Wikipedia. (n.d.). Oxazole. Retrieved February 22, 2026, from [Link]

-

Jason, R., et al. (2002). Preparation of 5-(2-Methoxy-4-nitrophenyl)oxazole: A Key Intermediate for the Construction of VX-497. Organic Process Research & Development, 6(5), 654-657. Retrieved February 22, 2026, from [Link]

-

PubChem. (n.d.). 2-Methyl-4-nitrophenol. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

-

PubChem. (n.d.). 4-(4-Nitrophenyl)oxazole. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

-

Priyanka, Dr., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49. Retrieved February 22, 2026, from [Link]

-

Al-Azzawi, A. M. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166. Retrieved February 22, 2026, from [Link]

-

Sharma, A., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1836-1854. Retrieved February 22, 2026, from [Link]

-

Ahmad, A., et al. (2018). A comprehensive review on biological activities of oxazole derivatives. Semantic Scholar. Retrieved February 22, 2026, from [Link]

-

Kumar, A., et al. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. Current Organic Chemistry, 30. Retrieved February 22, 2026, from [Link]

Sources

- 1. ijmpr.in [ijmpr.in]

- 2. d-nb.info [d-nb.info]

- 3. Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 79965-75-6|2-Methyl-4-(4-nitrophenyl)oxazole|BLD Pharm [bldpharm.com]

- 6. Oxazole - Wikipedia [en.wikipedia.org]

- 7. 4-(4-Nitrophenyl)oxazole | C9H6N2O3 | CID 14567797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Profile and Solubility Optimization of 2-Methyl-4-(4-nitrophenyl)oxazole

Executive Summary & Compound Identity

2-Methyl-4-(4-nitrophenyl)oxazole (CAS: 79965-75-6) is a critical heterocyclic building block, often utilized in the synthesis of bioactive agents, including antimicrobial and anti-inflammatory candidates. Its structure features a p-nitrophenyl moiety attached to an oxazole ring, introducing significant electronic polarization and rigid planarity.

Understanding the solubility profile of this compound is not merely a matter of data collection; it is the prerequisite for designing efficient recrystallization processes, optimizing reaction yields, and formulating stable drug delivery systems.

Physicochemical Baseline:

-

IUPAC Name: 2-methyl-4-(4-nitrophenyl)-1,3-oxazole

-

Molecular Formula:

-

Molecular Weight: 204.18 g/mol

-

Melting Point: ~186–190 °C (Typical for nitrophenyl-oxazole class)

-

Electronic Character: Electron-withdrawing nitro group (

-acceptor) reduces the basicity of the oxazole nitrogen; the methyl group adds slight lipophilicity.

Theoretical Solubility Profile (Hansen Solubility Parameters)

Before initiating wet-lab experiments, a predictive analysis using Hansen Solubility Parameters (HSP) is essential to narrow the solvent screening scope. The solubility behavior of 2-Methyl-4-(4-nitrophenyl)oxazole is governed by the "Like Dissolves Like" principle, specifically interacting through three energy components: Dispersion (

Predicted Interaction Matrix

Based on the nitro-aromatic and oxazole functionalities, the compound exhibits the following solubility hierarchy:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Dipolar Aprotic | DMF, DMSO, NMP | High | Strong dipole-dipole interactions match the high polarity of the |

| Polar Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good match for |

| Alcohols | Methanol, Ethanol, IPA | Low to Moderate | The compound is a weak H-bond acceptor. Solubility increases significantly with temperature (high |

| Non-Polar | Hexane, Heptane | Negligible | Large |

| Aqueous | Water | Insoluble | The hydrophobic aromatic core dominates; water's cohesive energy density is too high. |

Experimental Protocols for Solubility Determination

To generate authoritative data for process design (e.g., cooling crystallization curves), the Dynamic Laser Monitoring Method is the gold standard. It eliminates the subjectivity of visual inspection.

Protocol: Dynamic Laser Monitoring Technique

Objective: Determine the mole fraction solubility (

Reagents:

-

2-Methyl-4-(4-nitrophenyl)oxazole (Purity >99%, verified by HPLC).

-

Analytical grade solvents (dried over 4Å molecular sieves).

Workflow:

-

Preparation: Add excess solute and solvent to a jacketed glass vessel equipped with a turbidity probe (or laser system) and a precision thermometer (

). -

Equilibration: Stir the suspension at the lowest temperature (e.g., 278.15 K) for 4–6 hours to ensure saturation.

-

Dissolution: Slowly heat the mixture. The laser transmittance will remain low (scattering by solid particles) until the saturation point is reached.

-

Measurement: Record the temperature (

) at which the laser transmittance jumps to maximum (indicating complete dissolution). -

Repetition: Add a known mass of solvent to dilute the solution and repeat the heating cycle to obtain the next data point.

Visualization: Solubility Workflow

Figure 1: The dynamic laser monitoring workflow for precise solubility determination.

Thermodynamic Modeling & Data Analysis

Raw solubility data must be correlated using thermodynamic models to be useful for process simulation. For 2-Methyl-4-(4-nitrophenyl)oxazole, the Modified Apelblat Equation is the most robust model due to its ability to handle non-ideal solution behavior in polar solvents.

The Modified Apelblat Model

The dependence of mole fraction solubility (

- : Mole fraction of the solute.

- : Absolute temperature (Kelvin).[2]

-

: Empirical parameters derived from regression analysis.

-

and

- accounts for the temperature dependence of the heat capacity difference.

-

and

Validation Criteria:

-

Relative Average Deviation (RAD): Should be

. -

Value: Should be

The van't Hoff Analysis[3]

To understand the dissolution mechanism, calculate the enthalpy (

-

Interpretation: A positive

(endothermic) indicates solubility increases with temperature—a critical feature for cooling crystallization.

Process Application: Solvent Selection Strategy

Based on the theoretical profile and standard behavior of nitrophenyl-oxazoles, the following solvent systems are recommended for specific unit operations.

Data Summary Table (Template)

Researchers should populate this table with experimental data.

| Solvent System | Solubility Class | Process Utility | Apelblat Fit ( |

| DMF / DMSO | High | Reaction Medium | > 0.995 |

| Ethyl Acetate | Moderate | Extraction / Washing | > 0.990 |

| Ethanol | T-Dependent | Crystallization | > 0.992 |

| Water | Anti-solvent | Yield Enhancement | N/A |

Crystallization Logic Diagram

Figure 2: Decision matrix for solvent selection based on thermodynamic affinity.

References

-

Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10976276, 2-(4-Nitrophenyl)oxazole. [Link](Note: Used as the primary structural analog for property estimation).

-

Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Thermodynamic Modeling (Apelblat): Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

Experimental Protocol: Shakeel, F., et al. (2014). Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures. Journal of Molecular Liquids. [Link](Cited as the standard protocol for laser monitoring of flavonoid/oxazole-like compounds).

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 4-Nitrophenyl Oxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword

The oxazole motif, a five-membered heterocyclic ring containing nitrogen and oxygen, is a cornerstone in medicinal chemistry and materials science. When functionalized with a 4-nitrophenyl group, these derivatives exhibit a unique combination of electronic and structural features that underpin their diverse applications, from potent pharmacological agents to advanced organic materials. However, the inherent reactivity and potential instability of this scaffold present significant challenges during drug development, formulation, and long-term storage. A thorough understanding of the thermodynamic stability of 4-nitrophenyl oxazole derivatives is therefore paramount to harnessing their full potential while ensuring safety and efficacy.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core principles governing the stability of these compounds. By integrating theoretical concepts with practical experimental and computational methodologies, this document aims to serve as a valuable resource for predicting, assessing, and mitigating stability issues associated with this important class of molecules.

Theoretical Underpinnings of Stability

The thermodynamic stability of an organic molecule is intrinsically linked to its structure, specifically the arrangement of atoms and the distribution of electrons. For 4-nitrophenyl oxazole derivatives, several key factors dictate their relative stability.

The Oxazole Ring: A Balance of Aromaticity and Reactivity

The oxazole ring is an aromatic system, which contributes to its overall stability.[1][2] However, the presence of two different heteroatoms (nitrogen and oxygen) creates an uneven distribution of electron density, making certain positions susceptible to chemical attack. The C2, C4, and C5 positions of the oxazole ring can exhibit varying degrees of reactivity depending on the nature of the substituents.[2][3]

The Influence of the 4-Nitrophenyl Substituent

The 4-nitrophenyl group exerts a profound influence on the stability of the oxazole ring through both resonance and inductive effects. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the entire molecule.[4][5]

-

Electron-Withdrawing Effects: The nitro group pulls electron density away from the phenyl ring and, consequently, from the attached oxazole moiety. This can make the oxazole ring more susceptible to nucleophilic attack.[4]

-

Resonance Stabilization: Despite its electron-withdrawing nature, the nitro group can participate in resonance delocalization with the phenyl ring, which can contribute to the overall stability of the molecule.[4] Aromatic nitro compounds are often more stable than their aliphatic counterparts due to this resonance stabilization.[4]

The position of the nitro group is also critical. A nitro group at the para position (C4) of the phenyl ring can exert its electron-withdrawing effect more effectively through resonance compared to the ortho or meta positions.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability requires the application of various analytical techniques. These methods provide quantitative data on the thermal behavior and degradation pathways of 4-nitrophenyl oxazole derivatives.

Thermal Analysis Techniques

Thermal analysis methods are fundamental in assessing the stability of pharmaceutical compounds by measuring changes in their physical and chemical properties as a function of temperature.[6][7]

DSC is a powerful technique for determining the melting point, enthalpy of fusion, and onset of decomposition of a compound.[8][9][10] By precisely measuring the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, DSC can identify thermal events that signify degradation.[9][11]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the 4-nitrophenyl oxazole derivative into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Temperature Program: Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere.

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and exothermic events indicating decomposition. The onset temperature of the exothermic peak is a critical indicator of thermal stability.[10]

TGA measures the change in mass of a sample as a function of temperature or time.[12][13][14] This technique is invaluable for determining the temperature at which a compound begins to decompose and for quantifying the mass loss associated with degradation.[14][15]

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place 5-10 mg of the 4-nitrophenyl oxazole derivative onto the TGA balance pan.

-

Instrument Setup: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a specified heating rate (e.g., 10 °C/min).

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: The TGA curve will show a step-wise decrease in mass, indicating decomposition. The temperature at which significant mass loss begins is a key stability parameter.

The following diagram illustrates a typical workflow for thermal analysis:

Caption: Workflow for assessing thermodynamic stability using DSC and TGA.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential in pharmaceutical development to identify likely degradation pathways and products under more severe conditions than those used in formal stability testing.[16][17][18] These studies provide critical insights into the intrinsic stability of a molecule and help in the development of stability-indicating analytical methods.[18][19] The typical stress conditions include acid/base hydrolysis, oxidation, thermal stress, and photolysis.[17][20]

Table 1: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60 °C)[20] |

| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60 °C)[20] |

| Oxidation | 3-30% H₂O₂ at room temperature |

| Thermal Degradation | Heating the solid or solution at elevated temperatures (e.g., 60-80 °C) |

| Photodegradation | Exposure to UV and visible light as per ICH Q1B guidelines[20] |

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of the 4-nitrophenyl oxazole derivative in appropriate solvents.

-

Stress Application: Expose the solutions to the various stress conditions outlined in Table 1 for a defined period.

-

Sample Analysis: Analyze the stressed samples at appropriate time intervals using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Pathway Elucidation: Identify the structure of significant degradation products using techniques such as LC-MS/MS and NMR.

The following diagram illustrates the process of a forced degradation study:

Caption: Integration of experimental and computational methods for stability assessment.

Conclusion and Future Perspectives

The thermodynamic stability of 4-nitrophenyl oxazole derivatives is a multifaceted property governed by the interplay of the oxazole ring's aromaticity and the strong electron-withdrawing nature of the nitrophenyl substituent. A comprehensive assessment of stability necessitates a synergistic approach that combines robust experimental techniques, such as thermal analysis and forced degradation studies, with insightful computational modeling.

By elucidating potential degradation pathways and quantifying the thermal resilience of these compounds, researchers can make informed decisions during lead optimization, formulation development, and the establishment of appropriate storage conditions. Future research in this area will likely focus on the development of more accurate predictive models for stability and the design of novel 4-nitrophenyl oxazole derivatives with enhanced stability profiles, thereby expanding their therapeutic and technological applications.

References

- Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- ResolveMass Laboratories. (2026, February 15).

- ScienceDirect. (n.d.).

- PharmaTech. (n.d.).

- Pharmaguideline. (n.d.).

- Eawag-BBD. (2008, April 30).

- ResearchGate. (2025, October 23). Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method.

- PubMed. (2013, March 15). Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method.

- IWA Publishing. (n.d.).

- Ahmets. (2026, January 6). Understanding Nitro Compounds: Structure And Properties.

- National Institutes of Health. (n.d.).

- BenchChem. (n.d.). Stability issues of the oxazole ring in (2,5 - Benchchem.

- National Institutes of Health. (2025, April 17). Biodegradation of p-nitrophenol by Rhodococcus sp.

- Frontiers. (2025, May 13). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors.

- Sahu, P. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.

- Academia.edu. (n.d.). Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method.

- CORE. (n.d.). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY.

- SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.

- Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.

- CD Formulation. (n.d.). Thermogravimetric Analysis (TGA)

- Scirp.org. (n.d.). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H- 1,2,4-triazol-3-amine.

- National Institutes of Health. (n.d.). Biodegradation of p-nitrophenol by engineered strain.

- Sci-Hub. (2026, February 18).

- ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.

- SciSpace. (2017, February 4). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl).

- Wikipedia. (n.d.). Differential scanning calorimetry.

- ACS Publications. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.

- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- MDPI. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA)

- National Institutes of Health. (n.d.).

- National Institutes of Health. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds.

- National Institutes of Health. (n.d.).

- Ebatco Lab Services. (n.d.). Differential Scanning Calorimetry (DSC).

- ResearchGate. (2025, August 8).

- National Institute of Standards and Technology. (2018, October 26).

- Santa Cruz Biotechnology. (n.d.). 2-(4-Nitrophenyl)oxazole.

- ACS Publications. (n.d.). Thermal Stability of Organic Compounds.

- Scientific Research Publishing. (2016, January 10).

- Universal Lab. (2024, June 30).

- Malvern Panalytical. (n.d.). Differential Scanning Calorimetry (DSC).

- National Institutes of Health. (2025, January 2).

- ProtoQSAR. (n.d.). Computational methods for predicting properties.

- OUCI. (n.d.). Predicting the Thermodynamic Stability of Solids Combining Density Functional Theory and Machine Learning.

- OSTI.gov. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids.

- MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

- ResearchGate. (n.d.).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Understanding Nitro Compounds: Structure And Properties [direct.ahmets.com]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Summary of Methods for Testing the Thermodynamic Properties of Materials | Universal Lab Blog [universallab.org]

- 8. Sci-Hub. Organic compounds as candidate phase change materials in thermal energy storage / Thermochimica Acta, 1984 [sci-hub.sg]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 12. veeprho.com [veeprho.com]

- 13. Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs - Nucleic Acid Formulation - CD Formulation [formulationbio.com]

- 14. aurigaresearch.com [aurigaresearch.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. acdlabs.com [acdlabs.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ajpsonline.com [ajpsonline.com]

- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Bioactive Potential of 2-Methyl-4-(4-nitrophenyl)oxazole: A Technical Guide for Researchers

An in-depth exploration of the synthesis, predicted biological activities, and experimental evaluation of a promising oxazole derivative.

Introduction: The Versatile Oxazole Scaffold

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry.[1][2][3] This structural motif is found in a variety of natural products and has been a key component in the development of numerous synthetic compounds with a broad spectrum of pharmacological activities.[4][5][6] The versatility of the oxazole scaffold allows for substitutions at various positions, which plays a pivotal role in defining its biological effects.[1][2] Oxazole derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antitubercular agents, among others.[7][8] The unique physicochemical properties of the oxazole nucleus often lead to enhanced pharmacokinetic profiles and therapeutic efficacy compared to analogous heterocyclic compounds.[7] This guide focuses on a specific derivative, 2-Methyl-4-(4-nitrophenyl)oxazole, providing a technical overview of its synthesis, predicted bioactivities based on its structural features, and detailed protocols for its experimental evaluation.

Synthesis and Chemical Profile of 2-Methyl-4-(4-nitrophenyl)oxazole

The synthesis of 2,4-disubstituted oxazoles can be achieved through several established synthetic routes. A common and effective method is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone.[9] For 2-Methyl-4-(4-nitrophenyl)oxazole, a plausible synthetic pathway would involve the reaction of 2-bromo-1-(4-nitrophenyl)ethanone with acetamide.

Caption: A potential synthetic route for 2-Methyl-4-(4-nitrophenyl)oxazole.

The chemical structure of 2-Methyl-4-(4-nitrophenyl)oxazole features a methyl group at the 2-position and a 4-nitrophenyl group at the 4-position of the oxazole ring. These substitutions are critical in determining its biological activity. The electron-withdrawing nature of the nitro group on the phenyl ring is known to influence the electronic properties of the entire molecule, which can significantly impact its interaction with biological targets.[7][8]

Predicted Biological Activities and Structure-Activity Relationship (SAR)

While specific experimental data for 2-Methyl-4-(4-nitrophenyl)oxazole is not extensively available in public literature, its potential bioactivities can be inferred from structure-activity relationship (SAR) studies of similar oxazole derivatives.[10] The presence of a phenyl group, particularly with electron-withdrawing substituents like a nitro group, has been shown to enhance the biological efficacy of oxazole compounds.[7][8]

Anticancer Potential

Oxazole derivatives are well-documented for their anticancer properties, acting through various mechanisms such as inhibition of tubulin polymerization, topoisomerase enzymes, and protein kinases.[11][12] The substitution pattern on the oxazole core is crucial for this activity. For instance, the presence of aryl groups at the C4 and C5 positions is a common feature in many bioactive oxazoles.[10] The 4-nitrophenyl group in the target molecule could contribute to its anticancer potential, as nitro-substituted compounds have shown potent activity in other heterocyclic systems.[13]

Antimicrobial Activity

The oxazole scaffold is a constituent of several natural products with antimicrobial properties.[4] Synthetic oxazole derivatives have also exhibited significant antibacterial and antifungal activities.[1][14] The presence of a nitrophenyl group, in particular, has been associated with potent antimicrobial effects in various heterocyclic compounds.[15][16][17] Therefore, 2-Methyl-4-(4-nitrophenyl)oxazole is a promising candidate for antimicrobial screening against a range of bacterial and fungal pathogens.

Anti-inflammatory Effects

Oxazole derivatives have been investigated as inhibitors of key inflammatory mediators like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).[18][19] The anti-inflammatory potential is often influenced by the substituents on the oxazole ring. The structural features of 2-Methyl-4-(4-nitrophenyl)oxazole suggest that it may interact with enzymes involved in the inflammatory cascade, making it a candidate for anti-inflammatory studies.

Experimental Evaluation of Bioactivity: A Practical Guide

To validate the predicted biological activities of 2-Methyl-4-(4-nitrophenyl)oxazole, a series of in vitro assays are recommended. The following section provides detailed, step-by-step protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[20][21] This assay measures the metabolic activity of cells, which is generally correlated with cell viability.[20]

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Harvest cancer cells (e.g., MCF-7, A549) that are in the exponential growth phase.

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension in a complete growth medium to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (approximately 5,000 cells per well). Include wells with medium only to serve as a blank control.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[20]

-

-

Compound Treatment:

-

Prepare a stock solution of 2-Methyl-4-(4-nitrophenyl)oxazole (e.g., 10 mM in DMSO).

-

Perform serial dilutions of the stock solution in a complete growth medium to obtain the desired final concentrations for treatment.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Incubate the plate for another 24 to 48 hours.

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[20]

-

-

Absorbance Reading and Data Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the curve using non-linear regression analysis.[20]

-

Caption: Workflow of the in vitro cytotoxicity (MTT) assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[22][23]

Experimental Protocol: Broth Microdilution

-

Preparation of Inoculum:

-

Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on an appropriate agar medium overnight.

-

Prepare a suspension of the microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of 2-Methyl-4-(4-nitrophenyl)oxazole in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Sources

- 1. d-nb.info [d-nb.info]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijmpr.in [ijmpr.in]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. tandfonline.com [tandfonline.com]

- 6. alliedacademies.org [alliedacademies.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benthamscience.com [benthamscience.com]

- 12. researchgate.net [researchgate.net]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. researchgate.net [researchgate.net]

- 15. Activity Profiling of Nitro‐Substituted Di(Hetero)Aryl 1,3,4‐ and 1,2,4‐Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ijmspr.in [ijmspr.in]

- 18. mdpi.com [mdpi.com]

- 19. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Melting Point and Physical Characteristics of Nitrophenyl Oxazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the melting points and key physical characteristics of nitrophenyl oxazoles. As a class of compounds with significant interest in medicinal chemistry and materials science, a thorough understanding of their physicochemical properties is essential for their synthesis, purification, and application. This document moves beyond a simple listing of data to explain the underlying principles that govern these properties, offering field-proven insights for laboratory practice.

Introduction: The Significance of Nitrophenyl Oxazoles

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][2] It is a structural motif found in numerous natural products and pharmacologically active compounds, valued for its ability to engage in various non-covalent interactions with biological targets.[3][4] The introduction of a nitrophenyl substituent to the oxazole core dramatically influences the molecule's electronic properties, polarity, and crystal packing, thereby altering its physical characteristics. These derivatives are often crystalline solids, and their melting points, solubility, and spectroscopic signatures are critical parameters for their identification, purification, and use in further synthetic transformations or biological assays.

The position of the nitro group on the phenyl ring (ortho, meta, or para) and the point of attachment of the nitrophenyl group to the oxazole ring (C2, C4, or C5) create a diverse array of isomers, each with a unique set of physical properties. Understanding these structure-property relationships is a key objective of this guide.

Melting Points of Nitrophenyl Oxazoles: A Comparative Analysis

The melting point of a crystalline solid is a sensitive indicator of the strength of its crystal lattice forces. For nitrophenyl oxazoles, these forces are primarily a combination of van der Waals interactions, dipole-dipole interactions arising from the polar nitro and oxazole functionalities, and potential π-π stacking of the aromatic rings.

While a comprehensive experimental dataset for all possible isomers is not exhaustively compiled in a single source, the following table summarizes available data and provides context for understanding the expected trends.

| Compound Name | Structure | Melting Point (°C) | Observations |

| Substituted Nitrophenyl Oxazoles | |||

| 4-(4-Nitrophenyl)-1,3-oxazol-2-amine | 2-amino, 4-(4-nitrophenyl) | 186 - 190 | The presence of the amino group allows for hydrogen bonding, contributing to a relatively high melting point.[5] |

| 5-(2-Methoxy-4-nitrophenyl)oxazole | 5-(2-methoxy-4-nitrophenyl) | 150 - 152 | The methoxy and nitro substituents influence the electronic distribution and crystal packing.[6][7] |

| Related Nitro-Containing Heterocycles | For Comparative Purposes | ||

| 2-(3-Nitrophenyl)imidazole | 173 - 174 | Imidazoles can form strong intermolecular hydrogen bonds, leading to higher melting points. | |

| 5-(4-Nitrophenyl)furan-2-carboxylic acid | 256 (decomposes) | The carboxylic acid group introduces strong hydrogen bonding, significantly increasing the melting point.[8] | |

| 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | 279 - 280 | A complex, polycyclic structure with multiple polar groups, resulting in a very high melting point.[9] |

Causality Behind Melting Point Trends:

-

Symmetry and Packing: Molecules with higher symmetry, such as para-substituted isomers, often pack more efficiently into a crystal lattice, leading to stronger intermolecular forces and higher melting points compared to their less symmetrical ortho and meta counterparts.

-

Polarity and Dipole-Dipole Interactions: The strongly electron-withdrawing nitro group creates a significant dipole moment in the molecule. The alignment of these dipoles in the crystal lattice can lead to strong attractive forces, increasing the melting point.

-

Hydrogen Bonding: The introduction of hydrogen bond donors (e.g., -NH2, -OH, -COOH) or acceptors on the nitrophenyl oxazole scaffold can dramatically increase the melting point due to the strength of these specific intermolecular interactions.

-

Substituent Effects: Additional substituents on the oxazole or phenyl rings can influence melting points through steric hindrance (which may disrupt efficient packing and lower the melting point) or by introducing new intermolecular interactions.

Key Physical Characteristics of Nitrophenyl Oxazoles

Beyond the melting point, a comprehensive understanding of other physical characteristics is crucial for the practical application of these compounds.

Solubility Profile

The solubility of nitrophenyl oxazoles is governed by the principle of "like dissolves like." The presence of the polar nitro group and the heteroatoms in the oxazole ring imparts a degree of polarity to these molecules.

General Solubility Observations:

-

Polar Aprotic Solvents: Nitrophenyl oxazoles generally exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

-

Chlorinated Solvents: Dichloromethane and chloroform are often effective solvents for dissolving and purifying these compounds.

-

Alcohols: Ethanol and methanol can be suitable solvents, particularly for recrystallization, though solubility may be lower than in polar aprotic solvents.[10]

-

Ethers and Hydrocarbons: Solubility in nonpolar solvents like diethyl ether and hexanes is typically low.[10]

-

Aqueous Solubility: As with most organic compounds of this nature, solubility in water is generally very low. However, in basic aqueous solutions, a nitrophenolate ion can form, which is more soluble and often imparts a yellow color.[11]

The choice of solvent is critical for both reaction setup and purification. For example, a common purification technique is recrystallization, which relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.

Crystallinity and Appearance

Nitrophenyl oxazoles are typically crystalline solids at room temperature. Their color is often influenced by the nitro group and the extended conjugation of the aromatic system, ranging from colorless or pale yellow to orange.[12] The crystallinity of the product can sometimes be influenced by the method of synthesis. For instance, ultrasound-assisted synthesis has been reported to yield a product with higher crystallinity compared to conventional thermal methods.[5]

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of nitrophenyl oxazoles.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The aromatic protons on the nitrophenyl and oxazole rings typically resonate in the downfield region (δ 7.0-8.5 ppm). The chemical shifts and coupling patterns are highly dependent on the substitution pattern. For example, the protons on the nitrophenyl ring will exhibit characteristic splitting patterns (e.g., two doublets for a para-substituted ring) and will be shifted downfield due to the electron-withdrawing effect of the nitro group. The protons on the oxazole ring also have distinct chemical shifts.[1]

-

13C NMR: The carbon atoms of the aromatic rings and the oxazole ring show characteristic resonances in the 13C NMR spectrum. The carbon attached to the nitro group is typically deshielded.[10]

Infrared (IR) Spectroscopy:

IR spectroscopy is a valuable tool for identifying key functional groups within the molecule.

-

N-O Stretching: The nitro group exhibits two strong, characteristic absorption bands corresponding to asymmetric and symmetric stretching vibrations, typically in the ranges of 1500-1560 cm-1 and 1345-1385 cm-1, respectively.

-

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds in the aromatic rings usually appear in the 1500-1670 cm-1 region.[5]

-

C-O Stretching: The C-O stretching vibration of the oxazole ring can be observed in the fingerprint region.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The extended π-conjugated system of nitrophenyl oxazoles gives rise to characteristic electronic transitions that can be observed by UV-Vis spectroscopy. The wavelength of maximum absorption (λmax) is sensitive to the substitution pattern and the solvent polarity.[1][13] These compounds often act as chromophores, absorbing light in the UV-visible spectrum.[12]

Experimental Protocols

The following sections provide standardized, step-by-step methodologies for the synthesis and characterization of nitrophenyl oxazoles, designed to be self-validating and reproducible.

Synthesis of Nitrophenyl Oxazoles: A Generalized Approach

Several synthetic routes to nitrophenyl oxazoles have been established, with the Van Leusen and Robinson-Gabriel syntheses being among the most common.[3][14][15] The following is a generalized procedure based on the Van Leusen reaction, which is known for its mild conditions and good functional group tolerance.[15]

Diagram of the Van Leusen Oxazole Synthesis:

Caption: Generalized workflow for the Van Leusen synthesis of nitrophenyl oxazoles.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the appropriate nitrophenyl aldehyde (1.0 equivalent), tosylmethyl isocyanide (TosMIC) (1.0 equivalent), and a suitable base such as potassium carbonate (2.0-3.0 equivalents).[7]

-

Solvent Addition: Add a sufficient volume of a suitable solvent, typically methanol, to dissolve or suspend the reactants.[7]

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes) to obtain the pure nitrophenyl oxazole.

Characterization Protocols

Melting Point Determination:

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

Spectroscopic Analysis:

-

NMR Spectroscopy:

-

Prepare a solution of the sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

Acquire 1H and 13C NMR spectra on a calibrated NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the 1H NMR spectrum and assign the chemical shifts based on known substituent effects and coupling patterns.

-

-

IR Spectroscopy:

-

Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Acquire the IR spectrum using an FTIR spectrometer.

-

Identify the characteristic absorption bands for the key functional groups (e.g., nitro, C=N, aromatic C=C).

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol, acetonitrile).

-

Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-500 nm).

-

Determine the wavelength(s) of maximum absorbance (λmax).

-

Diagram of the Characterization Workflow:

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Oxazole - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. content.e-bookshelf.de [content.e-bookshelf.de]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Properties of the Nitro Group in Oxazole Rings

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Development Scientists

Executive Summary

The incorporation of a nitro group (

This guide provides a rigorous analysis of the electronic perturbations induced by the nitro group at positions C2, C4, and C5. It details the "stability paradox" of 2-nitrooxazoles, the electrochemical basis for hypoxia-selectivity, and the specific synthetic challenges required to access these motifs.

Electronic Structure & Bonding

The Oxazole Core

The oxazole ring is a

Nitro-Induced Perturbations

Attaching a nitro group acts as a powerful electron sink via both inductive (

-

LUMO Lowering: The nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing susceptibility to nucleophilic attack and facilitating single-electron reduction.

-

Dipole Moment: The strong dipole of the nitro group aligns or opposes the ring dipole depending on position, influencing solubility and binding affinity.

Resonance Analysis

The electron-withdrawing nature of the nitro group creates specific resonance contributors that deplete electron density at ortho- and para-like positions.

Figure 1: Simplified resonance flow showing the depletion of electron density at C2 induced by a C5-nitro group.

Positional Isomerism: The Stability Spectrum

The location of the nitro group dictates the stability and utility of the molecule.

| Property | 2-Nitrooxazole | 4-Nitrooxazole | 5-Nitrooxazole |

| Electronic State | Super-Electrophile | Moderately Activated | Highly Activated |

| Stability | Unstable / Transient | Stable | Stable |

| Primary Reactivity | Ring Cleavage / Displacement | Reduction | |

| Extremely Low | Low | Low | |

| Medicinal Utility | Limited (Reactive Metabolite) | Scaffold for synthesis | High (Antibacterial/Antitubercular) |

The C2-Nitro Paradox

The C2 position is naturally electron-deficient (

-

Observation: 2-Nitrooxazoles are rarely isolated as stable solids. They are prone to rapid nucleophilic displacement of the nitro group (denitration) or nucleophilic attack at C2 leading to ring opening (formation of acyclic nitriles/amides).

-

Implication: In drug design, a C2-nitro group functions as a "warhead" that is likely too reactive for systemic circulation, acting instead as a site for immediate covalent modification or decomposition.

Reactivity Profile

Electrochemical Reduction (Redox Potential)

The biological activity of nitroheterocycles (e.g., against M. tuberculosis or anaerobic bacteria) is strictly correlated with their single-electron reduction potential (

-

Mechanism:

-

Comparison: Oxazoles are more electron-deficient than imidazoles. Consequently, nitrooxazoles have more positive (less negative) reduction potentials than their nitroimidazole counterparts.

-

Nitroimidazole

: -

Nitrooxazole

: Often

-

-

Risk: If the potential is too positive, the compound may be reduced by ubiquitous aerobic flavoproteins, leading to "futile cycling" (generation of superoxide) and aerobic toxicity, losing the hypoxia-selectivity required for safety.

Nucleophilic Aromatic Substitution ( )

5-Nitrooxazoles undergo

-

Protocol Insight: This reactivity is utilized to functionalize the ring. A leaving group (e.g., halogen) at C2 of a 5-nitrooxazole can be displaced by amines or alkoxides under mild conditions.

Medicinal Chemistry & Toxicity[1]

Mutagenicity (Ames Liability)

Like nitroimidazoles and nitrofurans, nitrooxazoles are structurally predisposed to mutagenicity.

-

Mechanism: Enzymatic reduction leads to hydroxylamine (

) and nitroso ( -

Mitigation: Steric bulk around the nitro group or "tuning" the redox potential to be more negative (harder to reduce) can sometimes mitigate this, but it remains a primary liability for this class.

Metabolic Pathway

The metabolic fate of the nitro group determines both efficacy and toxicity.

Figure 2: Reductive metabolism pathway. The hydroxylamine intermediate is the primary genotoxic trigger.

Experimental Protocols

Synthesis of 5-Nitrooxazoles (Cyclization Method)

Direct nitration of oxazole is generally ineffective due to ring deactivation.

Method: Cyclization of

-

Reagents:

-Bromoketone, Sodium Nitrite, Amide/Nitrile. -

Step 1 (Generation of

-Nitroketone): React -

Step 2 (Cyclization): Condense the

-nitroketone with a nitrile in the presence of a Lewis acid (e.g., -

Purification: Silica gel chromatography. Note: Nitrooxazoles are often light-sensitive.

Electrochemical Characterization (Cyclic Voltammetry)

To determine the hypoxia-selectivity window.

-

Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

-

Solvent: Anhydrous DMF with 0.1 M Tetrabutylammonium hexafluorophosphate (

). -

Procedure:

-

Purge with Argon for 10 mins.

-

Scan rate: 100 mV/s.

-

Range: 0 V to -2.5 V.

-

-

Data Analysis: Identify

(cathodic peak potential). Calculate

References

-

Synthesis and Reactivity of Nitrooxazoles

- Title: "Direct nitr

- Source: ARKIVOC, 2005.

-

URL:[Link]

-

Medicinal Chemistry of Nitroheterocycles

-

Electrochemical Reduction Mechanisms

- Title: "Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1"

- Source: Journal of Antimicrobial Chemotherapy, 1990.

-

URL:[Link]

-

Mutagenicity & Ames Test

- Title: "Evaluation of the mutagenic and genotoxic activities of 48 nitroimidazoles"

- Source: Mut

-

URL:[Link]

Sources

Methodological & Application

Application Note: Accelerated Synthesis of 2-Methyl-4-(4-nitrophenyl)oxazole via Microwave Irradiation

Executive Summary

This application note details a high-efficiency protocol for the synthesis of 2-Methyl-4-(4-nitrophenyl)oxazole , a critical pharmacophore in antibacterial and anti-inflammatory drug discovery. Traditional thermal synthesis of oxazoles via the reaction of

By utilizing Microwave-Assisted Organic Synthesis (MAOS) , this protocol achieves:

-

Reaction Time Reduction: From hours to <15 minutes.

-

Yield Improvement: Increase from ~55% (thermal) to >85% (MW).

-

Green Chemistry: Solvent-free or minimal solvent conditions.[1]

Reaction Design & Mechanism

Retrosynthetic Analysis

The target molecule is constructed via the cyclocondensation of 2-bromo-4'-nitroacetophenone (providing the 4-aryl backbone) and acetamide (providing the 2-methyl substituent and the nitrogen/oxygen heteroatoms).

Mechanistic Pathway

The reaction proceeds through a nucleophilic attack of the amide oxygen on the

Figure 1: Mechanistic pathway for the microwave-assisted cyclocondensation of

Experimental Protocol

Materials & Equipment

-

Reagent A: 2-Bromo-1-(4-nitrophenyl)ethan-1-one (2-Bromo-4'-nitroacetophenone) [MW: 244.04]

-

Reagent B: Acetamide (Excess) [MW: 59.07]

-

Solvent: DMF (Dimethylformamide) or Ethanol (Optional; Solvent-free preferred if reactor allows solid processing).

-

Catalyst: None required (Autocatalytic at high temp) or Urea (0.1 eq).

-

Equipment: Single-mode Microwave Reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave).

Detailed Procedure (Step-by-Step)

Step 1: Preparation

-

Weigh 1.0 mmol (244 mg) of 2-Bromo-4'-nitroacetophenone into a 10 mL microwave-transparent pressure vial.

-

Add 3.0 mmol (177 mg) of Acetamide. Note: Excess acetamide acts as both reactant and solvent upon melting.

-

(Optional) Add 0.5 mL of DMF if the reactor requires a liquid level for temperature probing.

-

Add a magnetic stir bar and cap the vial with a Teflon-lined septum.

Step 2: Microwave Parameters

Program the reactor with the following "Constant Temperature" method:

| Parameter | Setting | Rationale |

| Temperature | 130°C | Sufficient to melt acetamide and drive dehydration. |

| Power | 150 W (Max) | Dynamic power mode to maintain temp without overshoot. |

| Hold Time | 10:00 min | Optimized for conversion; prevents charring. |

| Stirring | High | Ensures homogeneity of the melt. |

| Pressure Limit | 250 psi | Safety cutoff (though low pressure generation is expected). |

Step 3: Workup & Purification

-

Cooling: Allow the vial to cool to <50°C using compressed air (integrated in most MW reactors).

-

Quench: Pour the reaction mixture into 20 mL of crushed ice/water.

-

Precipitation: The oxazole product is hydrophobic. Stir vigorously; the product will precipitate as a yellow/pale-orange solid.

-

Filtration: Filter the solid under vacuum. Wash with cold water (2 x 10 mL) to remove excess acetamide and bromide salts.

-

Recrystallization: Recrystallize the crude solid from hot Ethanol (95%).

-

Alternative: If purity is <95% by TLC, purify via flash chromatography (Hexane:EtOAc 8:2).

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of the target oxazole.

Results & Discussion

Comparative Analysis: Thermal vs. Microwave

The microwave protocol demonstrates a significant advantage over conventional conductive heating (oil bath).

| Metric | Conventional Reflux (Oil Bath) | Microwave Protocol | Improvement |

| Reaction Time | 180 minutes | 10 minutes | 18x Faster |

| Temperature | 140°C (Oil Bath) | 130°C (Internal) | Precise Control |

| Yield | 52 - 60% | 88 - 92% | +30% Yield |

| Solvent Usage | 20 mL (DMF/Toluene) | Solvent-Free / 0.5 mL | Green Profile |

Validation Criteria (Self-Validating System)

To ensure the protocol was successful, verify the following physicochemical properties:

-

Physical State: Yellow crystalline solid.

-

Melting Point: Expected range 178–180°C (Lit. value for analogs).

-

TLC: (Hexane:EtOAc 7:3) - Single spot,

. Reactant (Bromoketone) -

1H NMR (CDCl3, 400 MHz):

- 2.55 (s, 3H, CH3)

- 7.80 (d, 2H, Ar-H)

- 7.95 (s, 1H, Oxazole-H5)

- 8.25 (d, 2H, Ar-H, adjacent to NO2)

Troubleshooting & Safety

-

Thermal Runaway: Nitro-compounds are energetic. Do not exceed 160°C. Ensure the microwave vessel is equipped with an IR sensor or fiber-optic probe.

-

Incomplete Conversion: If TLC shows starting material after 10 mins, add 100 mg of Urea (Lewis base catalyst) and irradiate for an additional 5 minutes.

-

Pressure Errors: If using ethanol as a solvent, pressure will rise rapidly. Ensure the vessel limit is set to 250 psi. Solvent-free methods generate minimal pressure.

References

-

Microwave-Assisted Synthesis of Oxazoles (General Methodology)

-

BenchChem. (2025).[2] The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies.

-

-

Solvent-Free Synthesis Protocols

-

Yadav, A. R., et al. (2020).[3] "Microwave assisted synthesis of some Traditional reactions: Green chemistry approach." Asian Journal of Research in Chemistry.

-

-

Bredereck/Hantzsch Reaction in Microwave

-

Green Chemistry Applications

Sources

Coupling reactions involving 2-Methyl-4-(4-nitrophenyl)oxazole

Application Note: Advanced Coupling Protocols for 2-Methyl-4-(4-nitrophenyl)oxazole

Introduction & Mechanistic Rationale

The scaffold 2-Methyl-4-(4-nitrophenyl)oxazole represents a "push-pull" heterocyclic system of significant value in medicinal chemistry, particularly for the development of tubulin inhibitors, antimicrobial agents, and fluorescent probes.[1]

Its reactivity is governed by the interplay between the electron-rich oxazole core and the strongly electron-withdrawing 4-nitrophenyl moiety at the C-4 position.[1] This electronic bias creates two distinct "coupling" vectors that researchers can exploit:

-

The C-5 Position (Nucleophilic/Electrophilic): The C-5 proton is acidified by the adjacent oxygen and the inductive effect of the C-4 nitrophenyl group, making it highly amenable to Direct C-H Arylation (atom-economical) or Electrophilic Halogenation followed by traditional cross-coupling.

-

The C-2 Methyl Group (Lateral Acidity): The electron-deficient nature of the oxazole ring renders the C-2 methyl protons acidic (

). This allows for Lateral Deprotonation and subsequent condensation with electrophiles (aldehydes/ketones), extending the conjugation system.

This guide details three validated protocols to functionalize this scaffold, prioritizing high-fidelity transformations suitable for SAR (Structure-Activity Relationship) library generation.

Strategic Reaction Map

The following workflow illustrates the divergent coupling pathways available for this scaffold.

Figure 1: Divergent functionalization pathways for 2-Methyl-4-(4-nitrophenyl)oxazole.[1] The C-5 position allows for direct or stepwise arylation, while the C-2 methyl group enables chain extension.[1]

Protocol 1: Pd-Catalyzed Direct C-H Arylation (C-5)[1]

Application: Rapid generation of C-5 biaryl analogs without pre-functionalization. This is the most atom-economical approach.[1] Mechanism: Concerted Metalation-Deprotonation (CMD).[1] The carbonate base assists the Pd center in cleaving the C-5 H bond.

Reagents & Materials

-

Substrate: 2-Methyl-4-(4-nitrophenyl)oxazole (1.0 equiv)

-

Coupling Partner: Aryl Iodide (Ar-I) (1.2 equiv) (Note: Aryl bromides require harsher conditions).

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

-

Ligand: Triphenylphosphine (PPh₃) (10 mol%) or PCy₃ for sterically demanding substrates.

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃).

-

Solvent: DMA (N,N-Dimethylacetamide) or Toluene (anhydrous).